1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4S/c1-4-5-12-29-17-25(34(31,32)20-8-6-19(33-3)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-18(2)11-14-28/h6-9,15-18H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRWYLREUYTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials might include a quinoline derivative, a fluorinating agent, and various sulfonyl and piperidine reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to consider purification methods to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials such as quinoline derivatives and various sulfonyl and piperidine reagents. Specific reaction conditions, including catalysts and solvents, are crucial for successful synthesis. The compound's structure includes a butyl group, a fluoro group, and a methoxybenzenesulfonyl moiety, which enhance its biological activity through improved binding affinity to biological targets.
Antimicrobial Applications
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, comparable to standard antibiotics. For example:
- Study on Antibacterial Efficacy : A comparative study demonstrated that this compound had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like ampicillin against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has been evaluated for its anticancer effects against various cell lines:
- Cytotoxicity Studies : In vitro studies against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed potent cytotoxicity with IC50 values significantly lower than those of control compounds .
- Mechanisms of Action :
Study 1: Antibacterial Efficacy
A study assessed the antibacterial activity of various quinoline derivatives against clinical isolates. The compound demonstrated significant antibacterial efficacy with MIC values indicating potential as a new antimicrobial agent.
Study 2: Anticancer Activity
In a preclinical study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells, supporting its role in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These might include:
- 1-butyl-6-fluoro-3-(4-chlorobenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
- 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Biological Activity
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C25H29FN2O4S
- Molecular Weight : 472.6 g/mol
- CAS Number : 892774-09-3
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the fluoro group and the methoxybenzenesulfonyl moiety enhances its binding affinity and selectivity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes, thereby preventing bacterial growth.
- Receptor Modulation : It could interact with cellular receptors involved in signaling pathways, affecting cell behavior and function.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of various bacterial strains including Escherichia coli and Listeria monocytogenes, comparable to standard antibiotics like ampicillin .
Anticancer Properties
The compound has demonstrated potential anticancer activity in various studies:
- Cell Cycle Arrest : In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines such as HeLa cells, particularly in the G2-M phase .
- Apoptosis Induction : The compound also exhibits pro-apoptotic effects, increasing both early and late apoptotic cell populations in treated cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated several benzenesulfonic acid derivatives for their antimicrobial properties. The results indicated that these compounds effectively inhibited the growth of pathogenic bacteria, suggesting a similar potential for this compound .
Study 2: Anticancer Activity
In another study focusing on a series of quinolone derivatives, one compound showed significant inhibition of cancer cell proliferation and induced apoptosis through mitochondrial pathways. This suggests that similar mechanisms may be at play for our compound of interest .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(Azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4(1H)-one | Azepan ring, propyl chain | Antibacterial and anticancer |
| 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propylquinolin-4-one | Piperidine ring | Moderate antibacterial activity |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and coupling of the piperidine moiety. Critical parameters include:
- Temperature control : Fluorination steps require low temperatures (−20°C to 0°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .
- Catalytic optimization : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in piperidine introduction . Purification employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) .
Q. How can the molecular structure be validated experimentally?
Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions, particularly the fluoro group (δ ~ -110 ppm in ¹⁹F NMR) and methoxybenzenesulfonyl moiety (δ 3.8 ppm for OCH₃ in ¹H NMR) . High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion). For crystallographic confirmation, employ single-crystal XRD with SHELX software for refinement .
Q. What pharmacological targets are associated with the quinolin-4-one scaffold?
The core structure interacts with DNA topoisomerase II (via intercalation) and kinase domains (via sulfonyl group hydrogen bonding). Fluoro and piperidine groups enhance membrane permeability and target affinity, respectively . Preliminary assays (e.g., enzyme inhibition IC₅₀ values) should be conducted to validate target engagement.
Q. Which structural features influence its solubility and bioavailability?
- Lipophilic groups (butyl, 4-methylpiperidine) improve membrane permeability but reduce aqueous solubility.
- Polar groups (sulfonyl, methoxy) enhance solubility via hydrogen bonding. Balance these using logP calculations (target ~2–3) and experimental solubility profiling in PBS (pH 7.4) and simulated gastric fluid .
Q. How is the structure-activity relationship (SAR) analyzed for this compound?
Systematically modify substituents:
- Replace 4-methoxybenzenesulfonyl with halogenated analogs to assess sulfonyl group electronegativity effects .
- Vary 4-methylpiperidine with azepane or morpholine to study steric and electronic impacts on target binding . Compare bioactivity data (e.g., IC₅₀, EC₅₀) across analogs using ANOVA for statistical significance .
Advanced Research Questions
Q. How can crystallization challenges be addressed for XRD analysis?
The compound’s flexibility (due to butyl and piperidine groups) complicates crystal formation. Strategies include:
Q. How to resolve contradictions in SAR data between in vitro and in vivo models?
Discrepancies often arise from metabolic instability or off-target effects. Mitigate via:
Q. What strategies optimize enantiomeric purity during synthesis?
The 4-methylpiperidine group introduces chirality. Use:
Q. How to assess metabolic stability in hepatic models?
Conduct in vitro microsomal assays :
Q. What computational methods predict off-target interactions?
Combine molecular docking (AutoDock Vina) and machine learning (Random Forest models):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
